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Compound of Interest

Compound Name: 2,2-Diethyloxirane

Cat. No.: B1346503

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethyloxirane is a cyclic ether with a three-membered ring containing an oxygen atom. As
a member of the oxirane, or epoxide, family, it is characterized by significant ring strain, which
imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. Its
structure presents a quaternary carbon atom within the epoxide ring, influencing its chemical
behavior and spectroscopic properties. This technical guide provides a comprehensive
overview of the structural analysis of 2,2-diethyloxirane, including its synthesis, spectroscopic
characterization, and relevant experimental protocols. The information herein is intended to
serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and
drug development.

Molecular Structure and Properties

2,2-Diethyloxirane is a colorless liquid with a distinctive sweet odor.[1] It is soluble in organic
solvents but has limited solubility in water.[1] The strained three-membered ring makes it
susceptible to ring-opening reactions catalyzed by both acids and bases.[1]
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Property Value Source
Molecular Formula CeH120 [2][3]
Molecular Weight 100.16 g/mol [2]
IUPAC Name 2,2-diethyloxirane [2]
CAS Number 1192-17-2 [2][3]
Canonical SMILES Ccci(coiycc [2]
InChiKey OVKYVUFYOFPYNK- 23]
UHFFFAOYSA-N
XLogP3 1.5 (2]
Hydrogen Bond Donor Count 0 [2]
Hydrogen Bond Acceptor
C)(;untg p ! 12
Rotatable Bond Count 2 [2]
Exact Mass 100.088815002 Da [2]
Topological Polar Surface Area  12.5 A2 [2]
Heavy Atom Count 7 [2]
Complexity 64.6 [2]

Synthesis of 2,2-Diethyloxirane

The most common method for the synthesis of 2,2-diethyloxirane is the epoxidation of its
corresponding alkene precursor, 3-ethyl-2-pentene, using a peroxy acid such as meta-
chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Epoxidation of 3-Ethyl-2-pentene

Materials:

o 3-Ethyl-2-pentene
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
Dichloromethane (CH2Cl2)

Saturated sodium bicarbonate solution (NaHCO3)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSQOa)
Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-2-pentene (1.0
eq) in dichloromethane (approximately 0.1 M solution).

Cool the solution to 0 °C in an ice bath.

To the stirred solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the
temperature remains below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GO).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (2 x 50 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed
by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator.

The crude product can be purified by fractional distillation under reduced pressure to yield
pure 2,2-diethyloxirane.
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Caption: Synthesis and purification workflow for 2,2-diethyloxirane.
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Structural Elucidation

The structure of 2,2-diethyloxirane can be confirmed through a combination of spectroscopic
techniques.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Expected Fragmentation: The molecular ion peak ([M]*) for 2,2-diethyloxirane is expected at
m/z = 100. Due to the strained epoxide ring and the presence of a quaternary carbon, the
molecular ion may be of low abundance. Key fragmentation pathways would involve the loss of
alkyl groups. The loss of an ethyl radical (*CH2CH3s) would lead to a stable tertiary carbocation
at m/z = 71. Further fragmentation could involve the loss of ethene (CzHa4) from this ion to give
a peak at m/z = 43.

m/z Predicted Fragment
100 [CeH120]* (Molecular lon)
71 [M - CH2CHs]*

57 [CaHo]*

43 [C3H7]* or [C2H30]*

29 [CH2CHs]*

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions: The IR spectrum of 2,2-diethyloxirane is expected to show
characteristic C-H stretching and bending vibrations for the alkyl groups. The key absorptions
will be those associated with the epoxide ring. The asymmetric C-O-C stretching of the epoxide
ring typically appears in the region of 800-950 cm~1, while the symmetric "ring breathing” mode
is found around 1250 cm~1.
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Wavenumber (cm~?) Predicted Assignment
2970-2850 C-H stretching (alkyl)
1465-1450 C-H bending (CH2)
1380-1370 C-H bending (CHs)

~1250 Epoxide ring breathing

~900 Asymmetric C-O-C stretching

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides information about the
chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts and Multiplicities: The H NMR spectrum of 2,2-diethyloxirane is
expected to show a singlet for the two equivalent protons on the oxirane ring (CHz), a quartet
for the methylene protons (CH:z) of the ethyl groups, and a triplet for the methyl protons (CHs)
of the ethyl groups.

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~2.5 Singlet 2H -OCHz2- (oxirane)
~1.5 Quartet 4H -CH2CHs
~0.9 Triplet 6H -CH2CHs

3C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information about

the carbon skeleton of the molecule.

Experimental Chemical Shifts: The following 3C NMR chemical shifts have been reported for

2,2-diethyloxirane.[2]
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Chemical Shift (6, ppm) Assignment

64.6 Quaternary C (C-O)
54.2 CH:z (oxirane)

25.1 -CH2CHs

8.3 -CH2CHs3

Experimental Protocols for Spectroscopic Analysis

General Considerations:

o Ensure the sample of 2,2-diethyloxirane is pure, as impurities will interfere with spectral

interpretation.
o Use appropriate deuterated solvents for NMR analysis (e.g., CDCIs).
Mass Spectrometry (Electron Impact - El):

« Introduce a dilute solution of 2,2-diethyloxirane in a volatile solvent (e.g., methanol or
dichloromethane) into the mass spectrometer.

 lonize the sample using a standard electron energy of 70 eV.

» Record the mass spectrum over a suitable m/z range (e.g., 15-150).

Infrared (IR) Spectroscopy (Neat Liquid):

o Place a drop of neat 2,2-diethyloxirane between two salt plates (e.g., NaCl or KBr).
e Acquire the IR spectrum over the range of 4000-400 cm~1.

NMR Spectroscopy (*H and 13C):

o Dissolve approximately 10-20 mg of 2,2-diethyloxirane in about 0.6-0.7 mL of a deuterated
solvent (e.g., CDCIs) in an NMR tube.
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e Add a small amount of tetramethylsilane (TMS) as an internal standard (d = 0.00 ppm).

e Acquire the *H and 3C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or
higher).

e Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain
the final spectra for analysis.
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Caption: Logical workflow for the structural elucidation of 2,2-diethyloxirane.

Conclusion

The structural analysis of 2,2-diethyloxirane is readily achievable through standard
spectroscopic techniques. Its mass spectrum is expected to be characterized by the loss of
ethyl groups, while its IR spectrum will display the characteristic absorptions of an epoxide ring.
1H and 13C NMR spectroscopy provide unambiguous confirmation of the connectivity and
chemical environments of the protons and carbons in the molecule. The experimental protocols
and data presented in this guide serve as a comprehensive resource for the synthesis and
characterization of this versatile synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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